N4-Benzoyl-3'-deoxycytidine

Übersicht

Beschreibung

N4-Benzoyl-3’-deoxycytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’-deoxycytidine typically involves the benzoylation of D-cytidine. This reaction is carried out in an organic solvent using benzoic anhydride as the benzoylating agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of N4-Benzoyl-3’-deoxycytidine may utilize mechanochemical phosphoramidite chemistry, which offers advantages such as reduced use of toxic solvents and improved mixing of solid reagents . This method is particularly beneficial for large-scale synthesis due to its efficiency and environmental friendliness.

Analyse Chemischer Reaktionen

Types of Reactions

N4-Benzoyl-3’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside to form different derivatives.

Reduction: Reduction reactions can be used to alter the functional groups on the nucleoside.

Substitution: Common in nucleoside chemistry, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions are often derivatives of N4-Benzoyl-3’-deoxycytidine with modified functional groups, which can enhance or alter its biological activity.

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Synthesis

N4-Benzoyl-3'-deoxycytidine serves as a critical building block in the synthesis of oligonucleotides. These oligonucleotides are essential for various genetic research applications, including:

- Gene Therapy : The compound is utilized to create nucleic acid constructs that can be delivered into cells to correct genetic defects or combat diseases.

- Molecular Diagnostics : It is integral in developing probes and primers for polymerase chain reaction (PCR), allowing for the amplification of specific DNA sequences.

Table 1: Applications in Nucleic Acid Synthesis

| Application | Description |

|---|---|

| Gene Therapy | Used to synthesize nucleic acids for therapeutic purposes |

| Molecular Diagnostics | Essential for PCR and other amplification techniques |

Pharmaceutical Development

The compound plays a vital role in the development of antiviral and anticancer drugs. Modified nucleosides like this compound enhance therapeutic efficacy and reduce side effects.

- Antiviral Agents : Research indicates that derivatives of this compound exhibit activity against viruses, including HIV, by inhibiting reverse transcriptase .

- Anticancer Drugs : The compound's structural modifications allow it to interfere with cancer cell proliferation, making it a candidate for further drug development.

Case Study: Antiviral Activity

A study demonstrated the effectiveness of N4-benzoyl derivatives in inhibiting HIV replication. The derivatives showed comparable efficacy to existing antiviral drugs, highlighting their potential as therapeutic agents .

Biotechnology Applications

In biotechnology, this compound is used for designing DNA probes and primers. Its role in PCR is crucial for accurate DNA amplification, which is fundamental in research and clinical diagnostics.

Table 2: Biotechnology Applications

| Application | Description |

|---|---|

| DNA Probes | Used to develop specific probes for detecting genetic material |

| PCR Primers | Essential for amplifying target DNA sequences |

Research in Epigenetics

This compound aids researchers in understanding gene regulation mechanisms through modifications in nucleic acid structures. It is particularly useful in studying epigenetic changes that affect gene expression.

Diagnostic Tools

The compound is incorporated into diagnostic assays to improve the sensitivity and specificity of tests for various diseases. Its ability to enhance detection methods leads to better patient outcomes.

Table 3: Diagnostic Applications

| Application | Description |

|---|---|

| Diagnostic Assays | Improves test sensitivity and specificity for disease detection |

Wirkmechanismus

N4-Benzoyl-3’-deoxycytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase, preventing the elongation of the DNA strand, which ultimately leads to cell death . This mechanism is particularly effective against cancer cells, which rely heavily on rapid DNA synthesis for proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N4-Benzoyl-2’-deoxycytidine: Another nucleoside analog with similar anticancer properties.

Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Uniqueness

N4-Benzoyl-3’-deoxycytidine is unique due to its specific targeting of indolent lymphoid malignancies and its dual mechanism of inhibiting DNA synthesis and inducing apoptosis. This makes it a valuable compound in the development of targeted cancer therapies .

Biologische Aktivität

N4-Benzoyl-3'-deoxycytidine (Bz-dC) is a nucleoside analog that has garnered attention in the fields of antiviral and anticancer research due to its unique structural modifications that enhance biological activity. This article will explore the biological activity of Bz-dC, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

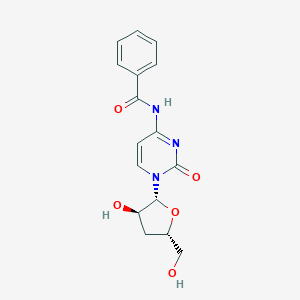

This compound is derived from cytidine, featuring a benzoyl group attached to the nitrogen at position 4 and a deoxyribose sugar at position 3. The molecular formula is with a molecular weight of 331.3 g/mol . Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Bz-dC exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Viral Replication : Bz-dC has demonstrated antiviral properties against several viruses by functioning as a chain terminator during nucleic acid synthesis. This property is particularly significant in the context of RNA viruses, where it interferes with viral polymerases, thereby inhibiting replication .

- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. Studies indicate that Bz-dC can induce apoptosis and inhibit DNA synthesis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthesis

The synthesis of this compound involves several steps, typically starting from cytidine or its derivatives. The process often includes:

- Protection of Functional Groups : Protecting groups are added to prevent unwanted reactions during the synthesis.

- Acylation : The introduction of the benzoyl group at the N4 position is achieved through acylation reactions.

- Deprotection : After acylation, protecting groups are removed to yield the final product.

This synthetic pathway allows for high yields and purity, facilitating further research into its biological applications .

Antiviral Activity

Research has highlighted Bz-dC's effectiveness against various viral infections, particularly in cell culture studies. For instance, it has been shown to reduce titers of Zika and West Nile viruses significantly . The compound's mechanism involves the inhibition of viral RNA-dependent RNA polymerases, which are crucial for viral replication.

Anticancer Activity

Bz-dC has been evaluated for its antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 0.075 | Significant inhibition | |

| HeLa (Cervical) | 0.058 | Induction of apoptosis | |

| A549 (Lung) | 0.021 | Cell cycle arrest |

Case Studies

- Zika Virus Study : A study demonstrated that Bz-dC effectively reduced Zika virus replication in vitro, suggesting its potential as a therapeutic agent against this virus .

- Cancer Treatment Research : In a recent study involving breast cancer cell lines, Bz-dC showed remarkable cytotoxicity, leading to reduced cell viability and increased apoptosis rates .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGKQHJTFHHVDD-YWPYICTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573489 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-00-5 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.